molecular formula C10H19ClN2O2 B2777931 N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2241141-93-3

N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

Cat. No. B2777931
CAS RN: 2241141-93-3
M. Wt: 234.72
InChI Key: UCURIGZSFQUCBH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O2 and its molecular weight is 234.72. The purity is usually 95%.
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Scientific Research Applications

Amination Reactions

N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride (EN300-365839) serves as a valuable reagent in amination reactions. By providing its own nitrogen atom, it facilitates the synthesis of various amines. Researchers have explored its use in the construction of complex molecules, including natural products and pharmaceutical intermediates .

Formylation Processes

EN300-365839 can act as a formylating agent, introducing formyl groups (CHO) into organic substrates. Formylation reactions are crucial for the preparation of aldehydes and related compounds. The compound’s unique structure allows it to participate in formylation reactions efficiently .

Cyanation Chemistry

The combination of EN300-365839 with ammonium iodide under aerobic conditions leads to cyanation of (hetero)arenes. Copper(II) mediates this process, resulting in the introduction of cyano groups (CN) into aromatic systems. This synthetic strategy has potential applications in drug discovery and materials science .

Heterocycle Synthesis

EN300-365839 plays a role in heterocycle formation. Its ability to deliver carbon, nitrogen, and oxygen atoms makes it a versatile synthon for constructing diverse heterocyclic frameworks. Researchers have employed it in the synthesis of biologically active compounds and functional materials .

Biological and Clinical Applications

Indole derivatives, including EN300-365839, exhibit diverse biological activities. While specific studies on this compound are limited, indole-based molecules often display pharmacological effects. For instance, indole-3-acetic acid, a related indole derivative, functions as a plant hormone. Further investigations may reveal additional therapeutic potential .

Atom Transfer Reactions

EN300-365839 can transfer its atoms (hydrogen, carbon, nitrogen, and oxygen) to various substrates. Understanding the mechanistic aspects of these atom transfer reactions is essential for harnessing the compound’s synthetic utility .

properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-12(2)9(13)10-3-4-14-6-8(10)5-11-7-10;/h8,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCURIGZSFQUCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C12CCOCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.